molecular formula C17H19NO4 B1665471 Amotosalen CAS No. 161262-29-9

Amotosalen

Cat. No.: B1665471
CAS No.: 161262-29-9
M. Wt: 301.34 g/mol
InChI Key: FERWCFYKULABCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amotosalen is a synthetic psoralen compound known for its photoactive properties. It is primarily used in the INTERCEPT™ Blood System to inactivate pathogens in blood products. This compound works by crosslinking DNA and RNA upon exposure to ultraviolet A (UVA) light, thereby preventing the replication of viruses, bacteria, and other pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amotosalen is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 3,4-dimethoxycinnamic acid. This intermediate is then cyclized to form 3,4-dimethoxy-7H-furo[3,2-g]chromen-7-one, which is subsequently demethylated and reacted with 2-aminoethanol to yield this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for medical applications .

Chemical Reactions Analysis

Types of Reactions

Amotosalen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Amotosalen exerts its effects by intercalating into the DNA and RNA of pathogens. Upon exposure to UVA light, it forms covalent bonds between the nucleic acid strands, effectively “locking” them together and preventing replication. This mechanism is highly specific and occurs even at low concentrations of nucleic acids .

Comparison with Similar Compounds

Amotosalen belongs to the psoralen family, which includes other compounds such as 8-methoxypsoralen and 5-methoxypsoralen. Compared to these compounds, this compound has enhanced nucleic acid binding properties and is more effective in pathogen inactivation . Its unique ability to crosslink DNA and RNA upon UVA exposure makes it particularly valuable in medical applications .

List of Similar Compounds

Biological Activity

Amotosalen is a synthetic psoralen compound utilized primarily in pathogen inactivation technologies, particularly in blood transfusion medicine. Its biological activity hinges on its ability to intercalate with nucleic acids and induce cross-linking upon exposure to ultraviolet A (UVA) light. This article explores the mechanisms, effects, and implications of this compound's biological activity based on diverse research findings.

This compound operates through a photochemical mechanism that involves the following key steps:

  • Intercalation : this compound intercalates into the DNA double helix due to its cationic charge, which enhances its affinity for negatively charged DNA molecules.
  • UVA Activation : Upon UVA exposure (wavelength 300-400 nm), this compound undergoes a photochemical reaction leading to the formation of covalent cross-links between pyrimidines in DNA and RNA through a sequential [2 + 2] cycloaddition reaction.
  • Inhibition of Replication : The resultant cross-links prevent the unwinding and replication of nucleic acids, effectively inactivating pathogens such as viruses and bacteria present in blood products .

Biological Effects on Platelets

The use of this compound/UVA technology has been shown to significantly affect platelet function:

  • Reduced Aggregation : Studies indicate that platelets treated with this compound exhibit up to an 80% reduction in aggregation response to collagen and thrombin compared to untreated controls .
  • Increased Apoptosis : this compound treatment leads to enhanced platelet apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bak and cleaved caspase-3 .
  • Glycoprotein Shedding : There is a notable shedding of glycoprotein Ibα (GPIbα), which is critical for platelet adhesion, contributing to impaired platelet function post-treatment .

Case Studies and Research Findings

Several studies have investigated the implications of this compound's biological activity:

  • Pathogen Inactivation in Blood Products :
    • A study demonstrated that this compound/UVA treatment effectively inactivated SARS-CoV-2 in human plasma, reducing potential transmission risks during transfusions .
    • Another research highlighted the efficacy of this compound in reducing platelet activability while inducing apoptosis, thereby accelerating clearance from circulation .
  • Impact on Human Platelet Lysate (hPL) :
    • Research indicated that pathogen inactivation using this compound could enhance hPL production from expired platelet lysates, suggesting a method for standardizing hPL production while meeting increasing demand for animal-free supplements .

Summary of Key Findings

StudyKey Findings
Stivala et al. (2017)Significant reduction in platelet aggregation post-amotosalen treatment; increased apoptosis rates observed.
Hindawi et al. (2020)Effective inactivation of SARS-CoV-2 using this compound/UVA treatment in plasma products.
Christensen et al. (2020)Potential for producing functional hPL from expired platelet lysates through pathogen inactivation.

Properties

CAS No.

161262-29-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3

InChI Key

FERWCFYKULABCE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amotosalen;  Amotosalen free base, S-59;  S 59;  S59.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amotosalen
Reactant of Route 2
Amotosalen
Reactant of Route 3
Amotosalen
Reactant of Route 4
Amotosalen
Reactant of Route 5
Reactant of Route 5
Amotosalen
Reactant of Route 6
Amotosalen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.